molecular formula C7H6ClNO3 B6152201 2-[(2-chloropyridin-3-yl)oxy]acetic acid CAS No. 1238778-43-2

2-[(2-chloropyridin-3-yl)oxy]acetic acid

Cat. No.: B6152201
CAS No.: 1238778-43-2
M. Wt: 187.6
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Description

2-[(2-Chloropyridin-3-yl)oxy]acetic acid (molecular formula: C₇H₅ClNO₃, molecular weight: 186.58 g/mol) is a pyridine derivative featuring a chlorine atom at the 2-position and an ether-linked acetic acid group at the 3-position of the pyridine ring. The compound’s structure combines the aromaticity of pyridine with the hydrogen-bonding capacity of the carboxylic acid group, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves O-alkylation reactions, as seen in related compounds .

Properties

CAS No.

1238778-43-2

Molecular Formula

C7H6ClNO3

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

In a representative procedure, 2-chloro-3-hydroxypyridine is treated with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via an SN2 mechanism, forming the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid. Modulating the base strength and solvent polarity is critical to suppressing side reactions, such as O- versus N-alkylation. For instance, using sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C enhances regioselectivity for the oxygen atom.

Table 1. Optimization of Base-Mediated Alkylation

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetone2568
NaHDMF0–582
NaOHTHF/H₂O2073

Ester Hydrolysis and Saponification

Hydrolysis of ester intermediates is a pivotal step in several synthetic routes. Ethyl 2-[(2-chloropyridin-3-yl)oxy]acetate, for example, undergoes saponification using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), followed by acidification to yield the carboxylic acid.

Reaction Conditions and Yield Maximization

A study demonstrated that employing a 1:2 molar ratio of ester to NaOH in THF/water (3:1 v/v) at 20°C for 1 hour achieves 82% conversion. Prolonged reaction times or elevated temperatures (>40°C) risk decarboxylation, reducing yields to <50%. Acidification with hydrochloric acid (HCl) to pH 3 precipitates the product, which is isolated via filtration with >99% purity.

Grignard Reagent-Mediated Synthesis

Patented methodologies describe the use of organomagnesium reagents to construct the acetic acid moiety. In one approach, 2-chloronicotinic acid is first converted to its lithium salt using lithium hydroxide monohydrate, which then reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran at −4°C.

Lithium Salt Intermediates

Forming the lithium salt ensures solubility and reactivity with Grignard reagents. Drying the lithium 2-chloronicotinate to <1% water content is essential to prevent protonolysis of MeMgBr. Subsequent quenching with low-temperature water (0°C) and acidification with 6 M HCl yields 3-acetyl-2-chloropyridine, which is further oxidized to the acetic acid derivative.

Table 2. Grignard Reaction Parameters

ParameterOptimal ValueYield (%)
Reaction Temp.−4°C to 0°C73.8
MeMgBr Equivalents1.273.8
Quenching Temp.≤10°C73.8

Acid Chloride Acylation

Multi-step syntheses leveraging acid chlorides have been reported for structurally analogous compounds. For example, 4-cyanophenol is reacted with ethyl bromoacetate to form an O-acetic acid ethyl ester, which is saponified and converted to an acid chloride using thionyl chloride (SOCl₂). Acylation of 5,6-diaminopyridine derivatives with this acid chloride yields intermediates that cyclize to azabenzimidazoles. Adapting this route, 2-chloro-3-aminopyridine could serve as the nucleophile for acid chloride coupling, followed by deprotection to generate the target compound.

Comparative Analysis of Methodologies

Yield and Scalability

  • Nucleophilic Substitution : Offers moderate yields (68–82%) but requires simple setups.

  • Grignard Approach : Higher yields (73.8%) but demands stringent anhydrous conditions.

  • Acid Chloride Route : Involves multiple steps, reducing overall yield to ~60%.

Byproduct Formation

Dimethyl impurities (≤1.3%) arise in Grignard reactions due to over-alkylation, mitigated by controlling MeMgBr stoichiometry. Nucleophilic substitution minimizes byproducts when using NaH as the base .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloropyridin-3-yl)oxy]acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

2-[(2-Chloropyridin-3-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(2-chloropyridin-3-yl)oxy]acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. In drug discovery, it may target specific molecular pathways to exert therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical processes.

  • Molecular Pathways: It may modulate signaling pathways involved in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 2-[(2-chloropyridin-3-yl)oxy]acetic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Similarity Score
2-[(2-Chloropyridin-3-yl)oxy]acetic acid C₇H₅ClNO₃ 186.58 2-Cl, 3-O-linked acetic acid on pyridine Not explicitly listed
2-(2-Chloropyridin-3-yl)acetic acid C₇H₆ClNO₂ 171.58 2-Cl, 3-CH₂COOH on pyridine 123222-09-3 0.88
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid C₉H₁₁NO₄ 197.19 6-OCH₃, 3-CH₂OCH₂COOH on pyridine 2044835-89-2
2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid C₇H₅ClN₂O₃ 200.58 5-Cl, 2-NH-linked oxoacetic acid on pyridine 552850-73-4 0.91

Key Observations :

  • Substituent Position : The position of the chlorine atom (2- vs. 5- or 6-) and the type of linkage (ether vs. direct CH₂ or NH) significantly alter electronic properties. For example, the ether linkage in the target compound increases hydrophilicity compared to direct CH₂ attachment .
  • Electronic Effects : Chlorine’s electron-withdrawing nature reduces the basicity of the pyridine nitrogen, while methoxy groups (e.g., in 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid) donate electrons, enhancing resonance stabilization .

Physicochemical Properties

  • Solubility: The carboxylic acid group enables hydrogen bonding, improving aqueous solubility. However, chlorine’s hydrophobicity may reduce solubility compared to non-halogenated analogs .
  • Hydrogen Bonding: The acetic acid moiety forms strong hydrogen bonds, influencing crystal packing and stability. This is critical in crystal engineering, as noted in studies on hydrogen-bonding patterns .

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